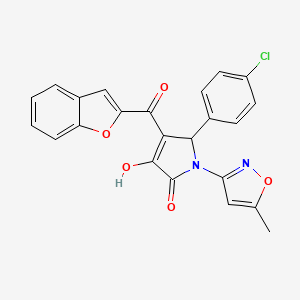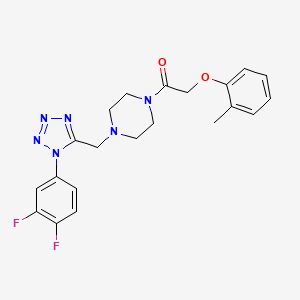![molecular formula C17H12Cl2F3N3O2 B2562225 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate CAS No. 338968-33-5](/img/structure/B2562225.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported in the literature . The synthesis often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate, which can be obtained in good yield via a simple one-step reaction .Scientific Research Applications
To address your request while considering the limitations encountered, I'll provide a general overview of how compounds with complex structures similar to the one you've mentioned are approached in scientific research, especially when direct information is scarce:
Overview of Complex Compound Applications in Scientific Research
Synthesis and Structural Analysis : Compounds with intricate structures, such as the one you've described, often serve as subjects in synthetic chemistry research aiming to develop new synthetic routes or improve existing methodologies. Researchers might investigate the synthesis of such compounds to explore their structural properties and understand the relationship between their structure and reactivity or function. For instance, studies on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcase the exploration of chemical reactions that yield products with potential applications in materials science or pharmaceuticals (Issac & Tierney, 1996).
Derivative Formation for Heterocycles Synthesis : Research on compounds that serve as building blocks for the synthesis of heterocyclic compounds is significant due to the wide-ranging applications of heterocycles in drug development, agriculture, and materials science. For example, the reactivity of certain derivatives makes them valuable in constructing heterocyclic compounds, as reviewed in studies on the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting their utility in synthesizing various classes of heterocyclic compounds (Gomaa & Ali, 2020).
Environmental and Health Impact Studies : Compounds with fluorinated or chlorinated components often undergo studies to evaluate their environmental persistence, bioaccumulation potential, and possible health impacts. For instance, research on the degradation processes of nitisinone and its by-products contributes to understanding the stability and environmental fate of such compounds (Barchańska et al., 2019).
Pharmacological and Biochemical Research : Complex organic compounds are frequently studied for their potential biological activities, serving as lead compounds in drug discovery or as tools in biochemical research. Investigations into the properties and applications of amino-1,2,4-triazoles, for example, demonstrate the interdisciplinary nature of chemical research, bridging the gap between synthetic chemistry and applied pharmaceutical or agricultural use (Nazarov et al., 2021).
Future Directions
properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2/c18-12-3-1-10(2-4-12)16(26)27-13(5-6-23)9-25-15-14(19)7-11(8-24-15)17(20,21)22/h1-4,7-8,13H,5,9H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGBQUPVMUGVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



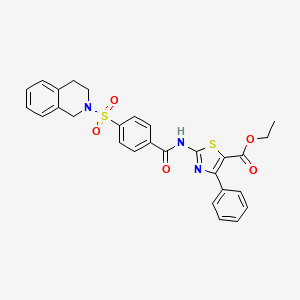
![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

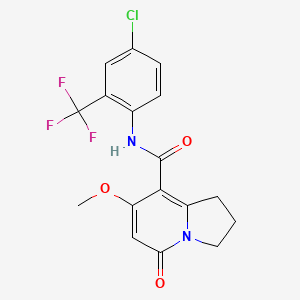
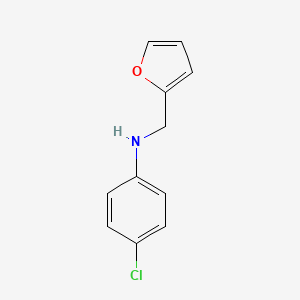
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)


![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
